3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid

Description

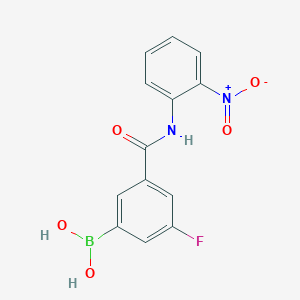

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid is a fluorinated aromatic boronic acid derivative characterized by a benzeneboronic acid core substituted with a fluorine atom at the 3-position and a 2-nitrophenylcarbamoyl group at the 5-position. The carbamoyl linkage (-NH-C=O-) connects the boronic acid moiety to the 2-nitrophenyl group, introducing electron-withdrawing effects that influence its reactivity and physicochemical properties. This compound is part of a broader class of boronic acids widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C13H10BFN2O5 |

|---|---|

Molecular Weight |

304.04 g/mol |

IUPAC Name |

[3-fluoro-5-[(2-nitrophenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-3-1-2-4-12(11)17(21)22/h1-7,19-20H,(H,16,18) |

InChI Key |

YNAQKAMKBOMDJD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluoro group using a fluorinating agent such as Selectfluor.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Amino derivatives.

Substitution: Substituted aromatic compounds with new functional groups replacing the fluoro group.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the prominent applications of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid is in the development of antibacterial agents. Research has indicated that boronic acids can serve as effective inhibitors against various β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. For instance, studies have shown that derivatives of phenylboronic acids can enhance the efficacy of β-lactam antibiotics like cefotaxime against resistant strains of Escherichia coli expressing Klebsiella pneumoniae carbapenemase (KPC-2) . The structural modifications, including fluorination, have been found to influence the binding affinity and inhibitory potency against these enzymes.

Table 1: Inhibitory Potency of Boronic Acid Derivatives Against KPC-2 Enzyme

| Compound | Ki (μM) | Remarks |

|---|---|---|

| This compound | TBD | Potential inhibitor; needs further evaluation |

| 2e (another derivative) | 0.032 | Highly potent against KPC-2 |

| 6c (another derivative) | 0.038 | Comparable activity to 2e |

Molecular Recognition

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical applications such as sensing and drug delivery. The unique properties of this compound allow it to interact selectively with biological molecules, enhancing its utility in targeted drug delivery systems .

Case Study: Enhanced Cellular Uptake

In a study involving boronated enzymes, it was demonstrated that attaching boronic acid moieties could significantly increase the uptake of RNase A into cells by binding to surface glycans. This enhanced delivery resulted in increased cytotoxicity against cancer cells due to the active enzymatic degradation of RNA within the cytosol . Such findings highlight the potential use of boronic acid derivatives in designing more effective therapeutic agents.

Enzyme Inhibition

The compound's structure allows it to act as a competitive inhibitor for various enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of a covalent bond with serine residues at the active sites of these enzymes, thereby blocking their activity.

Table 2: Comparison of Enzyme Inhibition by Boronic Acid Derivatives

| Enzyme Type | Compound | Inhibition Type |

|---|---|---|

| β-lactamase | This compound | Competitive |

| Serine protease | TBD | Covalent |

Biological Activity

3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHB F N O

- Molecular Weight : 264.04 g/mol

- CAS Number : [not provided in search results]

The biological activity of this compound largely stems from its ability to interact with biological macromolecules. Boronic acids are known to form reversible covalent bonds with diols, which can influence various enzymatic processes. This compound specifically may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis.

Biological Activities

- Enzyme Inhibition :

- Anticancer Properties :

- Antimicrobial Activity :

Case Study 1: Inhibition of Carbonic Anhydrase

A study published in Bioorganic & Medicinal Chemistry Letters investigated the interaction of boron-containing compounds with human carbonic anhydrases. The results indicated that specific modifications on the boronic acid structure could enhance inhibitory potency against particular isoforms, suggesting a tailored approach in drug design using compounds like this compound .

Data Table: Biological Activities Comparison

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid can be contextualized by comparing it to related benzeneboronic acid derivatives. Key variations include substituent positions, electronic effects, and molecular weights, as summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity, favoring cross-coupling efficiency, while electron-donating groups (e.g., morpholinyl) improve solubility for biomedical applications .

Synthetic Utility :

- Compounds with nitro groups are preferred in Suzuki-Miyaura reactions for constructing electron-deficient aromatic systems, critical in optoelectronic materials .

- Morpholinyl and piperidinyl derivatives (e.g., CAS 874219-40-6) are explored in protease inhibitor development due to their balanced solubility and binding affinity .

Contradictions and Limitations:

- lists a chloro-nitro derivative (5-(5-Chloro-2-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid) with a higher molecular weight (338.49 g/mol), suggesting halogen incorporation can further modulate reactivity but may introduce toxicity concerns in pharmaceuticals.

- Commercial availability varies significantly; for example, H54118 (Alfa Aesar) is readily accessible, whereas the target compound’s synthesis may require custom routes .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid to ensure stability?

- Methodological Answer : Store in a cool, dry environment (0–6°C) and protect from light to prevent decomposition. Boronic acids are prone to hydrolysis and oxidation; anhydride impurities (common in boronic acids) may form if exposed to moisture . Use airtight containers with desiccants and monitor purity via HPLC (>97% purity is typical for reliable experiments) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine and nitro group positions via coupling patterns and chemical shifts.

- FT-IR : Confirm the boronic acid (-B(OH)₂) and carbamoyl (-CONH-) functional groups (e.g., B-O stretch ~1340 cm⁻¹, C=O stretch ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₀BFN₂O₅: ~328.04). Cross-reference with similar fluorinated phenylboronic acids .

Q. How can the nitro group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group reduces electron density at the boronic acid site, potentially slowing Suzuki-Miyaura coupling. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF). Compare with analogs lacking nitro groups to assess electronic effects .

Advanced Research Questions

Q. How can researchers resolve low yields in Suzuki-Miyaura reactions using this boronic acid?

- Methodological Answer :

- Controlled Experiments : Vary Pd catalysts (e.g., PdCl₂(dppf)) and bases (CsF vs. Na₂CO₃) to identify optimal conditions.

- Protodeboronation Mitigation : Add fluoride sources (e.g., KF) to stabilize the boronate intermediate.

- Competitive Analysis : Compare reactivity with structurally similar compounds (e.g., 2-Chloro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid, F.W. 293.49) to isolate steric/electronic factors .

Q. What strategies address discrepancies in reported reaction efficiencies for fluorinated phenylboronic acids?

- Methodological Answer :

- Purity Validation : Use HPLC to confirm batch-to-batch consistency (>97% purity). Impurities like anhydrides (common in boronic acids) can drastically alter reactivity .

- Solvent Screening : Test polar (e.g., THF) vs. non-polar solvents (toluene) to assess solubility effects. Fluorinated boronic acids often require co-solvents (e.g., DMSO) for dissolution .

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates or side reactions .

Q. How does the fluorine substituent affect the compound’s interaction with biological targets?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to assess electrostatic potential and lipophilicity (logP). Fluorine’s electronegativity may enhance binding to enzymes or receptors.

- Comparative Assays : Test against non-fluorinated analogs (e.g., 3-Nitro-5-phenylcarbamoylbenzeneboronic acid) in enzyme inhibition studies. Fluorine’s steric and electronic effects can modulate IC₅₀ values .

Key Research Considerations

- Synthetic Routes : Optimize via Buchwald-Hartwig amination or direct carbamoylation of pre-functionalized boronic acids .

- Stability Monitoring : Use TGA/DSC to assess thermal decomposition and validate shelf life .

- Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) given the nitro group’s potential mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.